

Navigating the Solubility Landscape of Cephradine Sodium: An In-depth Technical Guide

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Compound of Interest					
Compound Name:	Cephradine sodium				
Cat. No.:	B12650098	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cephradine, with a focus on its sodium salt form. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and therapeutic efficacy. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Focus: Solubility Data

Understanding the solubility of cephradine and its sodium salt in various solvents is paramount for pharmaceutical development. While specific quantitative data for **cephradine sodium** is limited in publicly available literature, the following tables summarize the known solubility information for cephradine and comparative data for other cephalosporin sodium salts. This information provides a foundational understanding for formulation scientists.

Table 1: Solubility of Cephradine



orm	Solubility	Temperature (°C)	Notes
ree Base	10 mg/mL[1][2]	25	-
ree Base	21.3 mg/mL[3]	Not Specified	-
onohydrate	4 mg/mL[4][5]	25	-
ree Base	50 mg/mL[6]	Not Specified	-
ree Base	≥ 3.6 mg/mL[7]	Not Specified	-
ree Base	Insoluble[1][2]	25	Conflicting data exists, may depend on the specific form and experimental conditions.
ree Base	Insoluble[1][2]	25	-
ree Base	Practically Insoluble	Not Specified	-
ree Base	Soluble in 70 parts	Not Specified	Implies a solubility of approximately 14 mg/mL.[8]
onohydrate	Soluble[9]	Not Specified	-
onohydrate	Slightly Soluble[9]	Not Specified	-
onohydrate	Insoluble[9]	Not Specified	-
onohydrate	Insoluble[9]	Not Specified	-
onohydrate	Insoluble[9]	Not Specified	-
	ee Base enohydrate onohydrate onohydrate onohydrate	ee Base 21.3 mg/mL[3] conohydrate 4 mg/mL[4][5] ee Base 50 mg/mL[6] ee Base ≥ 3.6 mg/mL[7] ee Base Insoluble[1][2] ee Base Practically Insoluble ee Base Soluble in 70 parts conohydrate Soluble[9] conohydrate Soluble[9] conohydrate Insoluble[9]	ee Base 21.3 mg/mL[3] Not Specified 25 prohydrate 4 mg/mL[4][5] 25 ee Base 50 mg/mL[6] Not Specified ee Base ≥ 3.6 mg/mL[7] Not Specified ee Base Insoluble[1][2] 25 ee Base Practically Insoluble Insol



Hexane	Monohydrate	Insoluble[9]	Not Specified	-	
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Table 2: Qualitative Solubility of Cephalosporin Sodium Salts in Various Solvents

Compound	Water	Methanol	Ethanol (95%)	Acetone	Diethyl Ether
Cefalotin Sodium	Freely Soluble	Slightly Soluble	Very Slightly Soluble	-	Practically Insoluble[10]
Cefamandole Sodium	Freely Soluble	Soluble	Slightly Soluble	-	Practically Insoluble[10]
Cefapirin Sodium	Freely Soluble	Sparingly Soluble	Very Slightly Soluble	Practically Insoluble	-[10]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial. The shake-flask method is a widely recognized and reliable technique for establishing the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of a compound like **cephradine sodium**.

- 1. Preparation of Saturated Solution:
- Add an excess amount of the cephradine sodium powder to a series of vials containing the
 desired solvent (e.g., water, ethanol, phosphate buffer at various pH values). The excess
 solid is crucial to ensure that the solution reaches saturation.
- Seal the vials to prevent solvent evaporation.
- 2. Equilibration:



- Agitate the vials at a constant temperature using a mechanical shaker or orbital incubator.
 The temperature should be precisely controlled, typically at 25 °C or 37 °C to simulate physiological conditions.
- The agitation period should be sufficient to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

3. Phase Separation:

- After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solids settle.
- Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:
 - Centrifugation: Spin the vials at a high speed to pellet the solid material.
 - Filtration: Use a syringe fitted with a chemically inert filter (e.g., PTFE, 0.22 μm pore size)
 to draw the supernatant. This method is effective in removing fine particles.

4. Analysis of Solute Concentration:

- Accurately dilute the clear, saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
- Determine the concentration of **cephradine sodium** in the diluted samples using a validated analytical technique. Common methods include:
 - High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive
 method for quantifying pharmaceutical compounds. A validated HPLC method with a
 suitable column (e.g., C18) and mobile phase should be used. The concentration is
 determined by comparing the peak area of the sample to a calibration curve generated
 from standards of known concentrations.



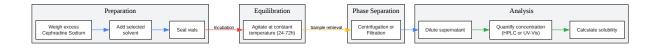
 UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less specific. The concentration is determined by measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) for cephradine and comparing it to a standard curve.

5. Data Reporting:

- Calculate the solubility of cephradine sodium in the respective solvent, typically expressed in mg/mL or g/100 mL.
- Report the mean and standard deviation of at least three replicate experiments.
- Specify the experimental conditions, including the solvent, temperature, equilibration time, and analytical method used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical solubility determination experiment.



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Caption: Workflow for determining the equilibrium solubility of **Cephradine Sodium**.

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